7-Chlorobenzo[d]isoxazol-3-amine

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

7-Chlorobenzo[d]isoxazol-3-amine is the mandatory 7-chloro positional isomer for risperidone and paliperidone synthesis—substitution with unsubstituted, 5-chloro, or 7-fluoro analogs derails established synthetic routes, causing failed production batches. Its defined MW (168.58 g/mol) ensures precise LC-MS QC. The robust C-Cl bond survives multi-step sequences for late-stage cross-coupling; chlorine identity precisely modulates LogP and metabolic stability versus fluoro/bromo alternatives. Verified by CAS 927413-64-7 with full analytical support.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 927413-64-7
Cat. No. B1428426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenzo[d]isoxazol-3-amine
CAS927413-64-7
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)ON=C2N
InChIInChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
InChIKeyVIGBJYXDYNXBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chlorobenzo[d]isoxazol-3-amine (CAS 927413-64-7): Sourcing Guide for Medicinal Chemistry and Intermediate Procurement


7-Chlorobenzo[d]isoxazol-3-amine (CAS 927413-64-7) is a heterocyclic small molecule belonging to the 3-aminobenzo[d]isoxazole class, featuring a core benzene-fused isoxazole ring with a chlorine substituent at the 7-position and a primary amine at the 3-position [1]. With a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol, this compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of atypical antipsychotics, including risperidone and paliperidone . Its structural features confer distinct physicochemical properties and reactivity profiles that differentiate it from unsubstituted or alternative halogenated analogs, making precise chemical identity critical for successful downstream applications .

Procurement Risk Alert: Why 7-Chlorobenzo[d]isoxazol-3-amine Cannot Be Replaced by Unsubstituted or Alternative Halogenated Analogs


In the context of scientific research and industrial synthesis, the substitution of 7-Chlorobenzo[d]isoxazol-3-amine with a closely related analog—such as the unsubstituted benzo[d]isoxazol-3-amine, the 5-chloro positional isomer, or the 7-fluoro derivative—is not chemically or functionally equivalent. The specific position of the chlorine atom on the benzene ring directly influences the compound's electronic distribution, reactivity in cross-coupling reactions, and its ability to serve as a precise precursor in multi-step syntheses, such as the manufacturing of risperidone . Furthermore, the halogen identity (Cl vs. F vs. Br) dictates the molecule's lipophilicity (LogP) and metabolic stability, which are critical parameters in medicinal chemistry lead optimization [1]. While in-class compounds may share the benzoisoxazole core, their distinct physicochemical properties, as quantified below, mean that generic substitution introduces significant and often unacceptable variability into experimental or production workflows, jeopardizing reproducibility and yield .

Head-to-Head Comparator Data: Quantifying the Differentiation of 7-Chlorobenzo[d]isoxazol-3-amine


Molecular Weight Differentiation vs. Unsubstituted Parent Compound

The presence of a chlorine substituent at the 7-position results in a substantial increase in molecular weight compared to the unsubstituted parent scaffold. This difference is critical for stoichiometric calculations in synthesis and for interpreting mass spectrometry data during reaction monitoring and purification. The 7-chloro derivative exhibits a molecular weight of 168.58 g/mol, which is 34.44 g/mol (25.7%) heavier than the unsubstituted benzo[d]isoxazol-3-amine (134.14 g/mol) .

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Halogen-Induced Physicochemical Property Shift: Chloro vs. Fluoro Analog

The choice of halogen at the 7-position (Cl vs. F) leads to a distinct molecular weight and, by class-level inference, a substantial shift in lipophilicity, a key determinant of membrane permeability and metabolic stability. The 7-chloro derivative (168.58 g/mol) is 16.45 g/mol (10.8%) heavier than the 7-fluoro analog (152.13 g/mol) [1]. This mass difference corresponds to a predicted increase in lipophilicity (ΔLogP) of approximately +0.5 to +0.8 units based on standard substituent π-values (Cl = +0.71, F = +0.14), a change that can significantly alter a compound's ADME profile [2].

Drug Discovery Lipophilicity Metabolic Stability

Impact of Halogen Atomic Radius on Reactivity: Chloro vs. Bromo Analog

The atomic radius of the 7-position halogen directly influences its reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 7-chloro derivative (C-Cl bond length ~1.74 Å) exhibits a significantly smaller atomic radius and stronger C-X bond compared to the 7-bromo analog (MW = 213.03 g/mol; C-Br bond length ~1.91 Å), making it less reactive in oxidative addition steps common in palladium catalysis [1]. The molecular weight difference between the two is 44.45 g/mol (20.9%) .

Synthetic Chemistry Cross-Coupling Reactivity

Differentiation from Positional Isomer: 7-Chloro vs. 5-Chloro Substitution

The position of the chlorine substituent on the benzoisoxazole ring defines the compound's unique chemical identity and its role as a specific intermediate. The 7-chloro isomer (MW = 168.58 g/mol) is structurally distinct from the 5-chloro isomer (CAS 73498-24-5; MW = 168.58 g/mol) despite their identical molecular weight . This positional isomerism results in different electronic environments, leading to distinct reactivity patterns and different downstream products. For instance, the 7-chloro isomer is a known precursor to risperidone, while the 5-chloro isomer is used in different synthetic pathways, such as the formation of N-benzyl derivatives .

Isomer Purity Synthetic Intermediate Quality Control

Evidence-Based Application Scenarios for 7-Chlorobenzo[d]isoxazol-3-amine Procurement


Synthesis of Atypical Antipsychotics: A Validated Intermediate for Risperidone and Paliperidone Production

7-Chlorobenzo[d]isoxazol-3-amine is a documented key intermediate in the multi-step synthesis of the blockbuster atypical antipsychotics risperidone and its active metabolite, paliperidone . Its specific 7-chloro substitution pattern is essential for constructing the final molecular architecture of these drugs. For industrial process chemists and CROs engaged in the manufacturing or development of generic versions of these medications, the procurement of this specific isomer is mandatory; substitution with the unsubstituted, 5-chloro, or 7-fluoro analog will derail the established synthetic route, leading to incorrect intermediates and failed production batches. The compound's defined molecular weight of 168.58 g/mol is also critical for in-process quality control checks via LC-MS.

Medicinal Chemistry Lead Optimization: Tuning Physicochemical Properties with a Defined Halogen Handle

In a drug discovery setting, 7-Chlorobenzo[d]isoxazol-3-amine serves as a privileged scaffold for building targeted compound libraries. As demonstrated by the quantitative differences in molecular weight and predicted lipophilicity compared to the 7-fluoro analog, the choice of the 7-chloro derivative allows medicinal chemists to precisely modulate a lead compound's LogP and metabolic stability . Furthermore, the less reactive C-Cl bond (compared to C-Br) provides a robust handle for late-stage functionalization via cross-coupling, offering a strategic advantage in complex synthetic sequences where the halogen must survive multiple transformations . Procuring this specific building block ensures the intended structure-activity relationship (SAR) exploration remains on track.

Chemical Biology and Probe Development: Ensuring Reproducibility with a Defined Isomer

For academic and industrial researchers developing chemical probes to study biological targets, such as D-amino acid oxidase (DAAO), the exact chemical identity of the tool compound is paramount for data reproducibility . The unambiguous differentiation of the 7-chloro isomer from its 5-chloro positional isomer, which share the same molecular weight, is critical . Procurement of the correct 7-chloro isomer, verified by its unique CAS number (927413-64-7) and supported by vendor-provided analytical data (e.g., NMR, HPLC), eliminates the risk of generating confounding biological data due to isomeric impurity. This ensures that the observed biological effect can be confidently attributed to the intended molecular structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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